molecular formula C21H18ClN3O B2730589 6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide CAS No. 1119236-35-9

6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2730589
CAS No.: 1119236-35-9
M. Wt: 363.85
InChI Key: ROHHYPKUAZMDQY-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O and its molecular weight is 363.85. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Characterization

  • Synthesis and Characterization of Derivatives : Research has been conducted on the synthesis of various derivatives of isoquinoline and pyridine, including the development of new synthetic methods. For example, a study by Zaki et al. (2017) explored a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The study demonstrated the versatility of the compound as a precursor for the synthesis of other heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety, showcasing its potential in pharmacological activities exploration (Zaki, Radwan, & El-Dean, 2017).

  • Antitumor Agents : Another area of application is in the development of antitumor agents. A study by Atwell et al. (1988) on phenylquinoline-8-carboxamides showed that derivatives close to the minimum chromophore required for intercalative binding exhibited in vivo antitumor activity, suggesting the significance of the compound's structure in medicinal chemistry (Atwell, Bos, Baguley, & Denny, 1988).

  • Chemical Reactions and Molecular Devices : The coupling of picolinic acid and pyridine-2,6-dicarboxylic acid with N-alkylanilines, as researched by Devi et al. (2015), affords a range of mono- and bis-amides. These compounds are of interest for applications in catalysis, coordination chemistry, and molecular devices, highlighting the utility of these derivatives in diverse scientific fields (Devi, Barry, Houlihan, Murphy, Turner, Jensen, & Rutledge, 2015).

Potential Applications in Medicinal Chemistry

  • Antimicrobial Study : Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule related to the compound , exhibiting antifungal and antibacterial activities. This indicates the compound's potential as a backbone for developing antimicrobial agents (Patel & Patel, 2010).

  • Adenosine A3 Receptor Ligands : Research by van Muijlwijk-Koezen et al. (1998) on isoquinoline and quinazoline compounds identified them as a novel class of adenosine A3 receptor ligands, showcasing the importance of these structures in the development of receptor-specific drugs (van Muijlwijk-Koezen, Timmerman, Link, van der Goot, & IJzerman, 1998).

Properties

IUPAC Name

6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c22-20-10-9-16(13-23-20)21(26)24-18-7-3-4-8-19(18)25-12-11-15-5-1-2-6-17(15)14-25/h1-10,13H,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHHYPKUAZMDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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